molecular formula C22H23N3O3 B2909318 6-(furan-2-yl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one CAS No. 1021071-82-8

6-(furan-2-yl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one

Cat. No.: B2909318
CAS No.: 1021071-82-8
M. Wt: 377.444
InChI Key: HTSKENYGATZBKN-UHFFFAOYSA-N
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Description

The compound 6-(furan-2-yl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one features a pyridazin-3(2H)-one core substituted at position 6 with a furan-2-yl group and at position 2 with a 4-(6-methyl-3,4-dihydroquinolinyl)-4-oxobutyl chain. This structure combines a heterocyclic pyridazinone scaffold with a fused dihydroquinoline moiety and a furan ring, which may enhance its pharmacological profile by balancing hydrophobicity, hydrogen-bonding capacity, and structural rigidity.

Synthesis of such compounds typically involves multi-step reactions, including alkylation, condensation, and purification via column chromatography, as exemplified in pyridazinone derivative syntheses (e.g., ).

Properties

IUPAC Name

6-(furan-2-yl)-2-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-8-10-19-17(15-16)5-2-12-24(19)21(26)7-3-13-25-22(27)11-9-18(23-25)20-6-4-14-28-20/h4,6,8-11,14-15H,2-3,5,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSKENYGATZBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound’s unique features are compared to similar pyridazinones, pyrimidinones, and quinolinones below:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity/Properties Reference
Target Compound Pyridazin-3(2H)-one 6-(furan-2-yl), 2-(4-(6-methyl-3,4-dihydroquinolinyl)-4-oxobutyl) Potential receptor modulation
4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one (9) Pyridazin-3(2H)-one 4-(4-butoxyphenylamino), 6-methyl, 2-phenyl Formyl peptide receptor agonist
6F () Pyrimidin-2(1H)-one 6-(4-chlorophenyl), tetrahydrofuran-derived substituents Antifungal, antioxidant, anticancer
Quinolinone derivative () Quinolin-2(1H)-one 6-(dihydropyridinyl)butanoyl Not specified
6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one () Pyrimidin-4(3H)-one 6-amino, 2-(dihydroisoquinolinyl) Not specified (potential kinase inhibitor)

Key Differences and Implications

Pyridazinone vs. Pyrimidinone/Quinolinone Cores: The pyridazin-3(2H)-one core in the target compound offers distinct electronic properties compared to pyrimidinones (e.g., ) or quinolinones ().

Substituent Effects: Furan-2-yl Group: The furan substituent at position 6 may improve solubility compared to purely aromatic groups (e.g., phenyl in Compound 9). Dihydroquinoline Chain: The 4-(6-methyl-3,4-dihydroquinolinyl)-4-oxobutyl chain introduces a rigid, planar structure with a ketone group, which could enhance lipophilicity and membrane permeability compared to shorter chains (e.g., butoxy groups in Compound 9).

Biological Activity Trends: Compounds with pyridazinone cores (e.g., Compound 9) show activity as formyl peptide receptor agonists, suggesting the target compound may interact with similar G-protein-coupled receptors.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The dihydroquinoline and furan groups likely increase logP compared to pyridazinones with polar substituents (e.g., amino groups in ).
  • Solubility : The ketone and furan oxygen atoms may improve aqueous solubility relative to purely aromatic analogs (e.g., Compound 9).

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